molecular formula C10H20O2 B13995489 4-Cyclohexylbutane-1,2-diol CAS No. 106731-38-8

4-Cyclohexylbutane-1,2-diol

Cat. No.: B13995489
CAS No.: 106731-38-8
M. Wt: 172.26 g/mol
InChI Key: ZVJZCPXIHWFHMH-UHFFFAOYSA-N
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Description

4-Cyclohexylbutane-1,2-diol: is an organic compound that belongs to the class of cycloalkanes It consists of a cyclohexane ring attached to a butane chain with two hydroxyl groups at the first and second carbon positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexylbutane-1,2-diol can be achieved through several methods. One common approach involves the dihydroxylation of 4-cyclohexyl-1-butene using osmium tetroxide or potassium permanganate as oxidizing agents. The reaction typically occurs under mild conditions and results in the formation of the diol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-cyclohexyl-1-butene followed by oxidation. This method allows for large-scale production with high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexylbutane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The diol can be oxidized to form ketones or aldehydes using oxidizing agents such as periodic acid or lead tetraacetate.

    Reduction: Reduction of the diol can lead to the formation of corresponding alkanes.

    Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Periodic acid (HIO4), lead tetraacetate (Pb(OAc)4)

    Reduction: Hydrogen gas (H2) with a palladium catalyst

    Substitution: Thionyl chloride (SOCl2) for halogenation

Major Products:

    Oxidation: Formation of cyclohexylbutanone or cyclohexylbutanal

    Reduction: Formation of cyclohexylbutane

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

4-Cyclohexylbutane-1,2-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-Cyclohexylbutane-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The cyclohexane ring provides structural rigidity, which can affect the compound’s overall behavior in chemical and biological systems.

Comparison with Similar Compounds

  • 1-Cyclohexylbutane-1,3-diol
  • Cyclohexylmethanol
  • Cyclohexylbutanone

Comparison: 4-Cyclohexylbutane-1,2-diol is unique due to the presence of two hydroxyl groups at adjacent carbon positions, which imparts distinct chemical properties compared to similar compounds. For instance, 1-Cyclohexylbutane-1,3-diol has hydroxyl groups at non-adjacent positions, leading to different reactivity and applications.

Properties

CAS No.

106731-38-8

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

4-cyclohexylbutane-1,2-diol

InChI

InChI=1S/C10H20O2/c11-8-10(12)7-6-9-4-2-1-3-5-9/h9-12H,1-8H2

InChI Key

ZVJZCPXIHWFHMH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC(CO)O

Origin of Product

United States

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